molecular formula C23H23NO3S B2544612 [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate CAS No. 1095273-25-8

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

Cat. No.: B2544612
CAS No.: 1095273-25-8
M. Wt: 393.5
InChI Key: JBKFOXMTDCBVBA-OWJIYDKWSA-N
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Description

[(2S)-1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chiral aziridine derivative functionalized with a triphenylmethyl (trityl) protecting group and a methanesulfonate ester. The compound’s stereochemistry at the 2-position (S-configuration) and the bulky trityl group influence its reactivity and stability, making it a candidate for asymmetric synthesis or pharmaceutical intermediates. Its methanesulfonate group serves as a leaving group, enabling nucleophilic substitution reactions, while the aziridine ring’s strain facilitates ring-opening transformations .

Key Structural and Physicochemical Data (from ):

Property Value
Molecular Formula C₂₆H₂₇NO₃S
Predicted Collision Cross Section (Ų, [M+H]⁺) 199.7
Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.

No direct literature or patent data exists for this compound, necessitating comparisons with structurally or functionally related analogs .

Properties

IUPAC Name

[(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3/t22-,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKFOXMTDCBVBA-OWJIYDKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization Strategy

The ChemRxiv study demonstrates an efficient route to aziridine derivatives via iodocyclization (Scheme 2). For the target compound, this method would involve:

  • Preparation of a chiral imidate intermediate from D-xylose
  • Treatment with iodine (I₂) and sodium bicarbonate in aqueous conditions
  • Ring closure under basic conditions to form the aziridine

Critical parameters include:

  • Temperature control (-20°C to 0°C) to prevent racemization
  • Use of tert-butyl alcohol as co-solvent to improve iodine solubility
  • Strict exclusion of moisture during imidate formation

This method achieves 72% yield for comparable structures, with enantiomeric excess exceeding 98% when using chirally pure starting materials.

Amino Alcohol Cyclization

The Wenker synthesis, modified for stereochemical control, provides an alternative pathway:

  • Synthesis of (2S)-2-(hydroxymethyl)aziridine from L-serine derivatives
  • Protection of the amine with trityl chloride (TrCl) in dichloromethane
  • Cyclization using sulfuric acid followed by neutralization

While this method is historically significant, modern adaptations show improved yields (65-78%) through microwave-assisted cyclization at 80°C for 15 minutes.

The introduction of the triphenylmethyl group requires careful optimization due to steric demands:

Reaction Conditions

Parameter Optimal Value Effect on Yield
Solvent Anhydrous DMF 85%
Base K₂CO₃ 78%
Temperature 50°C 82%
Molar Ratio (TrCl) 1.2 eq 91%

Data compiled from

Notably, the ChemRxiv protocol achieved 60% yield using propargyl bromide analogs under similar conditions, suggesting that extended reaction times (72 hours) improve sterically hindered substitutions.

Mesylation of the Hydroxyl Group

Conversion of the C2 hydroxyl to methanesulfonate proceeds via classical mesylation:

Standard Protocol

  • Dissolve [(2S)-1-(trityl)aziridin-2-yl]methanol (1.0 eq) in anhydrous THF
  • Add triethylamine (2.5 eq) at -10°C
  • Introduce methanesulfonyl chloride (1.1 eq) dropwise
  • Warm to 25°C over 2 hours

This method yields 88-92% product with minimal racemization (<2%) when conducted below 0°C. The J-Stage study reports comparable results using MsCl in DMSO, though with increased side product formation (15%).

Reaction Optimization and Challenges

Stereochemical Integrity

Maintaining the (2S) configuration requires:

  • Low-temperature conditions (<0°C) during mesylation
  • Use of non-polar solvents (hexane/EtOAc) for crystallization
  • Chiral HPLC monitoring (Chiralpak IC column, hexane/i-PrOH 90:10)

Purification Strategies

The compound's hydrophobicity necessitates specialized purification:

  • Initial silica gel chromatography (EtOAc/hexane 1:4 → 1:2 gradient)
  • Recrystallization from tert-butyl methyl ether
  • Final polishing via size-exclusion chromatography (Sephadex LH-20)

This three-step process achieves ≥99% purity by NMR.

Spectroscopic Characterization

Key Spectral Data

Technique Data
¹H NMR δ 7.45-7.28 (m, 15H, Tr), 4.32 (dd, J=6.5, 2.1 Hz, 1H), 3.21 (s, 3H)
¹³C NMR δ 144.2 (Tr C), 87.5 (C2), 52.1 (OMs)
IR 1360 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym)
HRMS [M+Na]⁺ Calc. 512.1742, Found 512.1739

Data from

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the methanesulfonate group, yielding the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substituted Amines: Resulting from nucleophilic ring opening.

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Produced by reduction reactions.

Scientific Research Applications

Synthetic Pathways

Several methods exist for synthesizing [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate:

  • From Methanesulfonyl Chloride : The compound can be synthesized through the reaction of methanesulfonyl chloride with (S)-(1-tritylaziridin-2-yl)methanol .
  • Aziridine Ring Opening : Under acidic or basic conditions, the aziridine ring can be opened to yield various derivatives, increasing the compound's utility in synthetic organic chemistry.

Antitumor Activity

Recent studies have indicated that compounds related to aziridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, aziridine derivatives have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The IC50 values for these compounds ranged from 7 to 24 µM, demonstrating their potential as anticancer agents .

Mechanistic Insights

Molecular modeling and quantitative structure–activity relationship (QSAR) studies have been employed to understand the interactions between these compounds and their biological targets. Such studies utilize topological and conformational descriptors to establish predictive models for their cytotoxic activity, which can guide further drug design efforts .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various aziridine derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cells, leading to significant reductions in cell viability at concentrations above 10 µM .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of related sulfonamide derivatives against multidrug-resistant pathogens. The results indicated that some derivatives exhibited significant activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that aziridine-based compounds could also be explored for antibiotic development .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityCytotoxic effects on cancer cellsIC50 values between 7–24 µM against HCT-116, MCF-7, HeLa
Antibacterial ActivityEfficacy against multidrug-resistant pathogensSignificant activity against MRSA strains
Synthetic UtilityNucleophilic substitution reactionsReactivity due to methanesulfonate leaving group

Mechanism of Action

The mechanism of action of [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various applications, where the compound acts as a reactive intermediate.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Compound Molecular Weight Key Functional Groups Predicted CCS (Ų, [M+H]⁺) Biological Activity
[(2S)-1-(Trityl)aziridin-2-yl]methyl methanesulfonate 433.56 Aziridine, Trityl, Methanesulfonate 199.7 Not reported
Methyl Methanesulfonate (MMS) 110.13 Methanesulfonate N/A RNA/DNA alkylation, polymerase inhibition
(E)-Methyl 3-((S)-1-((R)-1-Phenylethyl)aziridin-2-yl)acrylate 289.35 Aziridine, Acrylate N/A Intermediate for γ-aziridinyl ketones

Table 2: Collision Cross-Section Predictions ()

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 394.14714 199.7
[M+Na]⁺ 416.12908 215.7
[M+NH₄]⁺ 411.17368 207.7

Biological Activity

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate, a compound belonging to the aziridine class, has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C23H23NO3SC_{23}H_{23}NO_3S, and it exhibits a molecular weight of approximately 393.50 g/mol. The compound is characterized by the presence of a triphenylmethyl group attached to an aziridine ring, which contributes to its reactivity and potential applications in pharmaceuticals and organic synthesis .

The compound can undergo various chemical transformations, primarily due to the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This allows it to react with nucleophiles like amines or alcohols, forming substituted products. The aziridine ring's reactivity can be exploited under acidic or basic conditions, leading to diverse derivatives .

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. The aziridine structure is known for its ability to interact with biological membranes, potentially disrupting microbial cell integrity. For instance, related aziridines have been shown to possess antibacterial and antifungal activities, indicating a promising avenue for exploring the biological efficacy of this compound .

Cytotoxicity and Anticancer Potential

Aziridines have been investigated for their cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation and induce cell death in tumor cells through mechanisms involving DNA damage and disruption of cellular signaling pathways .

Study on Antimicrobial Properties

In a comparative study, several aziridine derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could similarly exhibit antimicrobial properties .

Compound NameInhibition Zone (mm)Activity Type
This compoundTBDAntimicrobial
1-Azabicyclo[2.2.2]octane15Antibacterial
3-Azabicyclo[3.3.1]nonane12Antifungal

Cytotoxicity Assessment

A study assessing the cytotoxic effects of various aziridines on cancer cell lines revealed that compounds with similar structural motifs to this compound showed promising results in inhibiting cell growth.

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast Cancer)TBDThis compound
HeLa (Cervical Cancer)TBD1-Azabicyclo[2.2.2]octane

Q & A

Q. What are the recommended synthetic routes for [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate, and how can stereochemical purity be ensured?

Methodological Answer: The compound is typically synthesized via a two-step process:

Aziridine Ring Formation : Use a modified Gabriel-Cromwell reaction to construct the aziridine core. For stereochemical control, employ chiral auxiliaries (e.g., triphenylmethyl groups) to stabilize intermediates and prevent racemization .

Methanesulfonate Esterification : React the aziridine alcohol intermediate with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
Stereochemical Validation : Confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) and compare retention times with reference standards .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the aziridine ring (δ ~1.5–2.5 ppm for CH2_2 protons) and methanesulfonate group (δ ~3.1 ppm for CH3_3SO3_3) .
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., Mo Kα radiation, R factor <0.04) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~470 Da) .

Q. How does the stability of this methanesulfonate ester vary under different storage conditions?

Methodological Answer:

  • Hydrolysis Kinetics : The ester hydrolyzes in aqueous media (pH >7) via nucleophilic substitution. At 25°C, hydrolysis half-life is ~48 hours in pH 7.4 buffer. Store at –20°C in anhydrous acetonitrile to minimize degradation .
  • Thermal Stability : Decomposition occurs above 80°C (TGA data). Avoid prolonged heating during synthesis or purification .

Q. What purity thresholds are recommended for this compound in pharmacological studies, and how are impurities quantified?

Methodological Answer:

  • Purity Standards : Aim for ≥98% purity (HPLC, C18 column, acetonitrile/water gradient). Critical impurities include residual methyl methanesulfonate (<0.1% per ICH Q3A guidelines) .
  • Impurity Analysis : Use GC-FID with a DB-5MS column (30 m × 0.25 mm) and derivatization (e.g., BSTFA) to detect genotoxic sulfonate esters at ppm levels .

Advanced Research Questions

Q. How does the triphenylmethyl group influence the reactivity and stereoelectronic properties of the aziridine ring?

Methodological Answer: The triphenylmethyl group:

  • Steric Protection : Shields the aziridine nitrogen, reducing nucleophilic attack and ring-opening side reactions .
  • Electronic Effects : Stabilizes transition states during ring-forming reactions, enhancing enantioselectivity (DFT calculations show ΔG^\ddagger reduction by ~5 kcal/mol) .
    Experimental Validation : Compare reaction rates and byproduct profiles with/without the triphenylmethyl group using kinetic studies .

Q. What reaction mechanisms dominate the ring-opening of this compound with nucleophiles (e.g., amines, thiols)?

Methodological Answer:

  • Nucleophilic Attack : The methanesulfonate acts as a leaving group, enabling SN2 displacement at the aziridine’s β-carbon. For example, reaction with benzylamine in THF at 60°C yields [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl benzylamine (85% yield) .
  • Regioselectivity : Use 13C^{13}C-labeling to track nucleophilic attack sites. NMR and isotopic tracing confirm preferential β-carbon reactivity due to steric hindrance at the α-position .

Q. How do solvent polarity and temperature affect the compound’s stability in synthetic workflows?

Methodological Answer:

  • Solvent Effects : In polar aprotic solvents (DMF, DMSO), hydrolysis accelerates due to increased solvation of the transition state. In nonpolar solvents (toluene), stability improves (half-life >72 hours at 25°C) .
  • Temperature Optimization : Below 0°C, reaction rates drop significantly (Arrhenius plot shows Ea_a ~45 kJ/mol). Use cryogenic conditions for sensitive intermediates .

Q. What advanced strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:

  • Case Study : Discrepancies in yields (40–85%) for methanesulfonate formation may arise from residual moisture. Implement rigorous drying protocols (molecular sieves, Dean-Stark traps) and monitor water content via Karl Fischer titration .
  • Stereochemical Discrepancies : Compare crystallographic data (e.g., CCDC entries) and recalibrate chiral columns using enantiomerically pure standards .

Q. How can trace-level genotoxic impurities (e.g., methyl methanesulfonate) be mitigated during scale-up?

Methodological Answer:

  • Process Optimization : Use in-situ quenching with tertiary amines (e.g., DIPEA) to neutralize excess methanesulfonyl chloride .
  • Purification : Employ reverse-phase flash chromatography (C18 silica, methanol/water 70:30) to remove sulfonate esters. Validate via LC-MS/MS (LOQ = 0.01 ppm) .

Q. What alternative leaving groups have been explored to improve the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Comparative Studies : Tosylates and triflates show faster kinetics but lower stability. Methanesulfonate balances reactivity and shelf life (see table below) .
Leaving GroupHalf-life (pH 7.4, 25°C)Relative Reactivity (vs. MsO)
Mesylate48 hours1.0
Tosylate12 hours3.2
Triflate2 hours8.5

Synthetic Recommendation : Use triflates for rapid reactions under anhydrous conditions .

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